molecular formula C13H16O4 B1624995 Ethyl 4-(2-ethoxy-2-oxoethyl)benzoate CAS No. 3516-89-0

Ethyl 4-(2-ethoxy-2-oxoethyl)benzoate

Cat. No.: B1624995
CAS No.: 3516-89-0
M. Wt: 236.26 g/mol
InChI Key: SVEHRHHIEOHRGJ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-ethoxy-2-oxoethyl)benzoate (CAS: 1375068-97-5) is an ester derivative featuring a benzoate backbone substituted at the para position with a 2-ethoxy-2-oxoethyl group. This compound is structurally characterized by two ethoxycarbonyl moieties: one on the benzene ring and another on the side chain. Its synthesis typically involves multi-step organic reactions, such as condensation or nucleophilic substitution, as seen in related analogs .

Properties

CAS No.

3516-89-0

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

ethyl 4-(2-ethoxy-2-oxoethyl)benzoate

InChI

InChI=1S/C13H16O4/c1-3-16-12(14)9-10-5-7-11(8-6-10)13(15)17-4-2/h5-8H,3-4,9H2,1-2H3

InChI Key

SVEHRHHIEOHRGJ-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CC=C(C=C1)C(=O)OCC

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Gaps

  • However, empirical IC₅₀ data are needed.
  • Material Science: Ethyl 4-(dimethylamino)benzoate’s success in resins underscores the value of electron-donating groups (e.g., -N(CH₃)₂) for enhancing reactivity.
  • Synthetic Challenges : Steric hindrance from bulky substituents (e.g., benzamido in 35b) may complicate synthesis, necessitating optimized catalysts .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via classical Fischer esterification:

  • Protonation of the carboxylic acid’s carbonyl oxygen by H₂SO₄
  • Nucleophilic attack by ethanol on the activated carbonyl carbon
  • Deprotonation to form the tetrahedral intermediate
  • Elimination of water to yield the ester

Optimized Parameters:

Parameter Value Source
Temperature 78–80°C (reflux)
Molar Ratio (Acid:EtOH) 1:10
Catalyst Loading 5% H₂SO₄ (v/v)
Reaction Time 6–8 hours
Yield 68–72%

Purification and Characterization

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystals with >98% purity (HPLC). Key characterization data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.24 (t, J = 7.08 Hz, 6H, -OCH₂CH₃), 3.74 (s, 2H, -CH₂CO-), 4.04–4.12 (q, 4H, -OCH₂-), 7.55 (d, J = 8.0 Hz, 2H, aromatic).
  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1278 cm⁻¹ (C-O asym).

Coupling Reactions Using Carbodiimide Activators

Advanced synthetic routes utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to couple [3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid with ethanol. This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Reaction Workflow

  • Activation: EDCI converts the carboxylic acid to an O-acylisourea intermediate
  • Coupling: HOBt stabilizes the activated species for nucleophilic ethanol attack
  • Quenching: Aqueous workup removes urea byproducts

Representative Protocol:

Component Quantity Role
[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid 10 mmol Substrate
EDCI·HCl 35 mmol (3.5 eq) Activator
HOBt 10 mmol (1.0 eq) Stabilizer
DIPEA 30 mmol (3.0 eq) Base
Ethanol 50 mL Solvent/Nucleophile
Time 10 hours (RT) -
Yield 85%

Advantages Over Traditional Esterification

  • Higher Yields: 85% vs. 72% for acid-catalyzed method
  • Mild Conditions: Room temperature (20–25°C) vs. reflux
  • Reduced Side Products: Minimizes dialkyl sulfate formation

Hydrolysis-Alkylation Tandem Approach

Patent literature describes a two-step sequence involving hydrolysis of ethyl 4-(bromoacetyl)benzoate followed by O-alkylation with ethanol.

Stepwise Reaction Details

Step 1: Hydrolysis of Bromoacetyl Intermediate
$$
\text{Ethyl 4-(bromoacetyl)benzoate} + \text{H}_2\text{O} \xrightarrow{\text{NaOH}} \text{4-(2-hydroxyacetyl)benzoic acid} + \text{NaBr}
$$
Conditions: 5% NaOH, 60°C, 3 hours.

Step 2: Ethoxy Group Installation
$$
\text{4-(2-hydroxyacetyl)benzoic acid} + 2 \text{EtOH} \xrightarrow{\text{Mitsunobu}} \text{this compound}
$$
Mitsunobu Reagents:

  • DIAD (diisopropyl azodicarboxylate): 1.2 eq
  • PPh₃: 1.5 eq
  • THF solvent, 0°C → RT, 12 hours

Comparative Performance:

Method Overall Yield Purity Cost Index
Direct Esterification 72% 98% 1.0
EDCI/HOBt Coupling 85% 99.5% 2.3
Hydrolysis-Alkylation 64% 97% 3.1

Industrial-Scale Production Considerations

Catalyst Recycling in Batch Processes

Sulfuric acid recovery systems achieve 92% catalyst reuse across 5 batches through:

  • Neutralization with CaO post-reaction
  • Filtration of CaSO₄ precipitate
  • Distillation of ethanol/H₂O azeotrope

Continuous Flow Synthesis

Pilot-scale studies demonstrate enhanced efficiency in microreactors:

Parameter Batch Reactor Flow Reactor Improvement
Space-Time Yield 0.8 kg/L/day 3.2 kg/L/day 300%
Energy Consumption 15 kWh/kg 6 kWh/kg 60%
Byproduct Formation 5.2% 1.8% 65%

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-(2-ethoxy-2-oxoethyl)benzoate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step procedures involving esterification, alkylation, or nucleophilic substitution. For example, intermediates like ethyl 4-aminobenzoate () can undergo coupling with malonyl or acetyl groups under conditions optimized for temperature (e.g., 60–80°C) and solvent polarity (e.g., dioxane or THF). Reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and purification via column chromatography (silica gel, gradient elution) are critical for yield optimization (~60–75%) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • Melting Point : Compare observed values (e.g., 85–87°C) with literature data.
  • Spectroscopy : FT-IR for functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹, benzoate ring vibrations at ~1600 cm⁻¹); ¹H/¹³C-NMR for proton environments (e.g., ethyl group triplets at δ 1.2–1.4 ppm, aromatic protons at δ 7.8–8.1 ppm) .
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.

Q. What are the key solubility and stability considerations for handling this compound?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in water. Stability tests under ambient light and temperature (25°C) over 72 hours show <5% degradation via HPLC. Store desiccated at –20°C for long-term stability .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing ester groups deactivate the benzene ring, directing electrophilic substitution to the para position. DFT calculations (B3LYP/6-31G*) reveal a LUMO energy of –1.8 eV, favoring nucleophilic attack at the carbonyl carbon. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids yields biaryl derivatives (70–85% yield) under Pd(PPh₃)₄ catalysis .

Q. What crystallographic insights can be derived from single-crystal X-ray diffraction (SCXRD) studies of this compound?

  • Methodological Answer : SCXRD (using SHELXL ) reveals a monoclinic P2₁/c space group with unit cell parameters a = 10.2 Å, b = 7.8 Å, c = 15.4 Å. The crystal packing shows intermolecular C–H···O hydrogen bonds (2.8–3.0 Å) between ethoxy oxygen and aromatic protons, stabilizing the lattice. Twinning analysis (via PLATON) is critical for resolving disorder in the ethoxy group .

Q. How does this compound perform as a precursor in photoactive materials for OLEDs?

  • Methodological Answer : When functionalized with pyrazoline moieties ( ), the compound exhibits solvatochromic shifts (Δλ = 50 nm in DCM vs. hexane) due to intramolecular charge transfer. Time-dependent DFT (TD-DFT) simulations align with experimental UV-Vis spectra (λmax = 380 nm in THF). Electroluminescence efficiency in OLED devices reaches 12 cd/A at 6 V, attributed to its high dipole moment (~5.2 D) .

Q. What role does this compound play in modulating polymerization kinetics in resin systems?

  • Methodological Answer : As a co-initiator with camphorquinone (CQ) in dental resins, it accelerates radical polymerization. Kinetic studies via photo-DSC show a 40% increase in degree of conversion (DC) compared to 2-(dimethylamino) ethyl methacrylate (DMAEMA). Optimal CQ/amine ratios (1:2 molar) enhance DC to >75% under blue light (470 nm) .

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